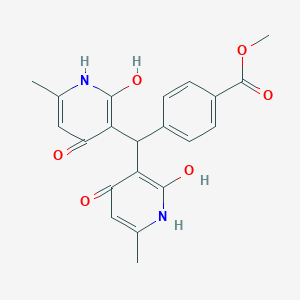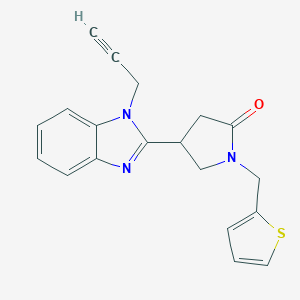![molecular formula C21H23ClN2O3 B368180 N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide CAS No. 1008690-48-9](/img/structure/B368180.png)
N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is typically called “2-(4-chlorophenoxy)-N-(3-ethoxypropyl)propanamide”. It contains a total of 39 atoms, consisting of 20 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . As for the chemical bonds and functional groups, a total of 39 bonds comprising 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ether (aliphatic), and 1 ether (aromatic) exist within the chemical structure .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a chlorophenoxy group attached to a propyl chain, which is further connected to an indole structure with two methyl groups and an acetamide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.7665 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including the compound , have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
The anticancer activity of indole derivatives is another area of interest . Research into the anticancer properties of these compounds could lead to the development of new treatments for various types of cancer.
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV . This suggests that our compound could potentially be used in the development of new antiretroviral drugs.
Antioxidant Activity
The antioxidant activity of indole derivatives is another promising area of research . Antioxidants help protect the body’s cells from damage, and are therefore important in the prevention of many diseases.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that our compound could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . This suggests that our compound could potentially be used in the development of new antitubercular drugs.
Antidiabetic Activity
Indole derivatives have also been found to possess antidiabetic properties . This suggests that our compound could potentially be used in the treatment of diabetes.
Mécanisme D'action
Propriétés
IUPAC Name |
N-[1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-18(12-13)19(23-15(3)25)21(26)24(20)9-4-10-27-17-7-5-16(22)6-8-17/h5-8,11-12,19H,4,9-10H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCDMDHLPWYYFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368104.png)
![(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B368105.png)
![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)
![1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368108.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)

![2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B368113.png)
![Ethyl 4-[4-(2-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368136.png)
![ethyl 4-[4-(2-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B368139.png)
![Ethyl 4-(3-methyl-6-oxo-4-pyridin-3-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoate](/img/structure/B368143.png)
![Ethyl 4-[4-(4-hydroxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368144.png)
![Ethyl 4-[4-(3-fluorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368145.png)
![5',7'-Dimethyl-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B368153.png)